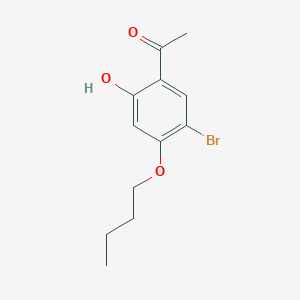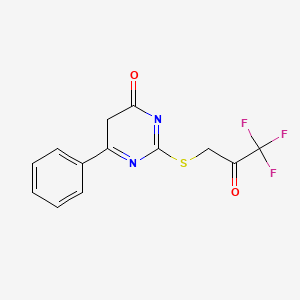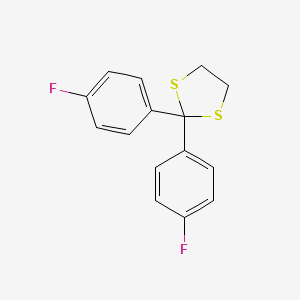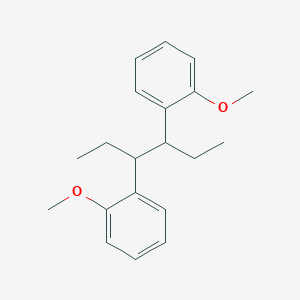
1,1'-(Hexane-3,4-diyl)bis(2-methoxybenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Hexane-3,4-diyl)bis(2-methoxybenzene) is an organic compound characterized by its unique structure, which includes a hexane backbone with two methoxybenzene groups attached at the 3 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Hexane-3,4-diyl)bis(2-methoxybenzene) typically involves the following steps:
Starting Materials: The synthesis begins with hexane and 2-methoxybenzene.
Reaction Conditions: A Friedel-Crafts alkylation reaction is commonly employed, where hexane is reacted with 2-methoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Procedure: The reaction mixture is heated under reflux conditions, allowing the alkylation to occur, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 1,1’-(Hexane-3,4-diyl)bis(2-methoxybenzene) may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C), converting the methoxy groups to hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxybenzene rings react with electrophiles such as bromine (Br₂) or nitric acid (HNO₃), resulting in brominated or nitrated derivatives.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ with Pd/C catalyst.
Substitution: Br₂ in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Hydroxyl derivatives.
Substitution: Brominated or nitrated compounds.
科学研究应用
1,1’-(Hexane-3,4-diyl)bis(2-methoxybenzene) has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of polymers and advanced materials due to its structural properties.
作用机制
The mechanism by which 1,1’-(Hexane-3,4-diyl)bis(2-methoxybenzene) exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy groups can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
1,1’-(Ethane-1,2-diyl)bis(2-methoxybenzene): Similar structure but with an ethane backbone.
1,1’-(Propane-1,3-diyl)bis(2-methoxybenzene): Contains a propane backbone.
1,1’-(Butane-1,4-diyl)bis(2-methoxybenzene): Features a butane backbone.
Uniqueness: 1,1’-(Hexane-3,4-diyl)bis(2-methoxybenzene) is unique due to its longer hexane backbone, which can influence its physical and chemical properties, such as solubility and reactivity. This structural variation can lead to different applications and functionalities compared to its shorter-chain analogs.
属性
CAS 编号 |
138690-26-3 |
|---|---|
分子式 |
C20H26O2 |
分子量 |
298.4 g/mol |
IUPAC 名称 |
1-methoxy-2-[4-(2-methoxyphenyl)hexan-3-yl]benzene |
InChI |
InChI=1S/C20H26O2/c1-5-15(17-11-7-9-13-19(17)21-3)16(6-2)18-12-8-10-14-20(18)22-4/h7-16H,5-6H2,1-4H3 |
InChI 键 |
ZNZBZMVFRMWHSC-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=CC=CC=C1OC)C(CC)C2=CC=CC=C2OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4-(4-Butoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane](/img/structure/B14278438.png)

![2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanal](/img/structure/B14278443.png)

![5-[2-(Dipropylamino)ethyl]-1,3-dihydrobenzimidazol-2-one](/img/structure/B14278446.png)
![2,5-Bis[(dodecyloxy)carbonyl]benzene-1,4-dicarboxylate](/img/structure/B14278451.png)


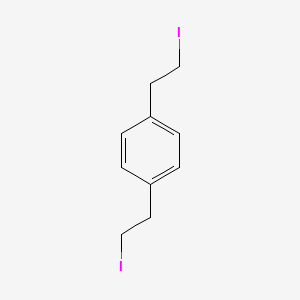
![N,N-Bis(4-ethylphenyl)-4'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B14278487.png)

